molecular formula C9H18OS B14628959 2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane CAS No. 56956-25-3

2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane

Cat. No.: B14628959
CAS No.: 56956-25-3
M. Wt: 174.31 g/mol
InChI Key: IIMXYXOAYUHOMG-UHFFFAOYSA-N
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Description

. It is a highly branched ketone, characterized by its bulky tert-butyl groups attached to the central carbonyl carbon. This compound is of interest due to its unique structural properties and its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with acetone in the presence of a strong base, such as sodium hydride or potassium tert-butoxide . The reaction proceeds via the formation of a tert-butyl carbanion, which then attacks the carbonyl carbon of acetone, resulting in the formation of the desired ketone.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Grignard reagents, organolithium compounds

Major Products

    Oxidation: Carboxylic acids, esters

    Reduction: 2,2,4,4-Tetramethyl-3-pentanol

    Substitution: Various substituted ketones and alcohols

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the compound accepts electrons from reducing agents, resulting in the formation of reduced products . The bulky tert-butyl groups influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its highly branched structure, which imparts distinct reactivity and selectivity in chemical reactions compared to less branched ketones.

Properties

CAS No.

56956-25-3

Molecular Formula

C9H18OS

Molecular Weight

174.31 g/mol

IUPAC Name

2,2,4,4-tetramethyl-3-sulfinylpentane

InChI

InChI=1S/C9H18OS/c1-8(2,3)7(11-10)9(4,5)6/h1-6H3

InChI Key

IIMXYXOAYUHOMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=S=O)C(C)(C)C

Origin of Product

United States

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